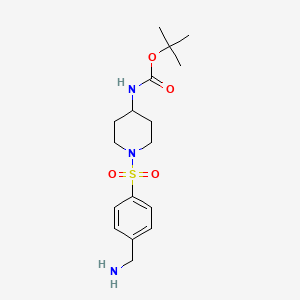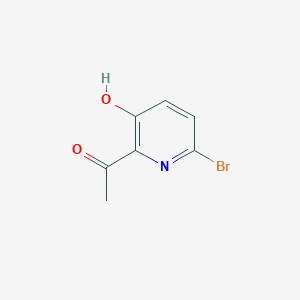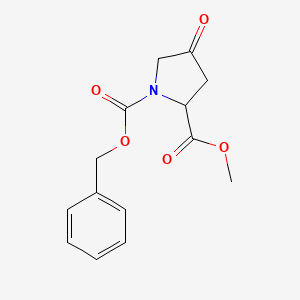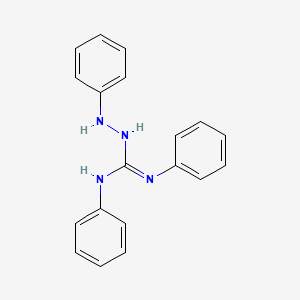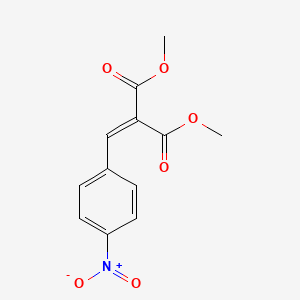
DIMETHYL (4-NITROBENZYLIDENE)MALONATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIMETHYL (4-NITROBENZYLIDENE)MALONATE is an organic compound with a complex structure that includes a nitrophenyl group attached to a propanedioic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(4-nitrophenyl)methylene]-, dimethyl ester typically involves the reaction of dimethyl malonate with 4-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 4-nitrobenzaldehyde reacts with the active methylene group of dimethyl malonate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
DIMETHYL (4-NITROBENZYLIDENE)MALONATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
科学研究应用
DIMETHYL (4-NITROBENZYLIDENE)MALONATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of propanedioic acid, [(4-nitrophenyl)methylene]-, dimethyl ester involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can lead to the modulation of biological pathways, making the compound of interest for therapeutic applications.
相似化合物的比较
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the nitrophenyl group.
Diethyl malonate: Another ester of malonic acid with ethyl groups instead of methyl groups.
Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different backbones.
Uniqueness
DIMETHYL (4-NITROBENZYLIDENE)MALONATE is unique due to the presence of both the nitrophenyl group and the propanedioic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
38323-22-7 |
|---|---|
分子式 |
C12H11NO6 |
分子量 |
265.22 g/mol |
IUPAC 名称 |
dimethyl 2-[(4-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H11NO6/c1-18-11(14)10(12(15)19-2)7-8-3-5-9(6-4-8)13(16)17/h3-7H,1-2H3 |
InChI 键 |
WKQDFBKYIAEZEP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


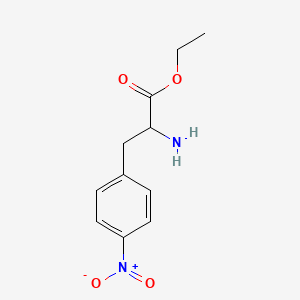
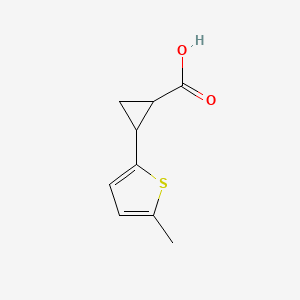
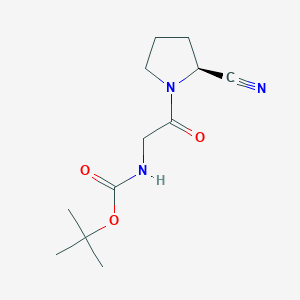
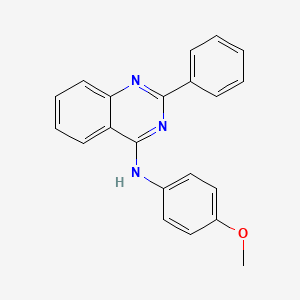
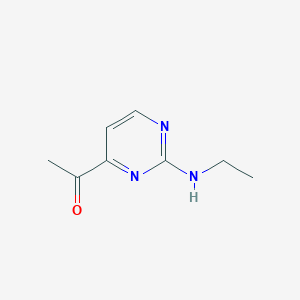


![(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanamine](/img/structure/B8807294.png)
